N-Dimethylaminoprostaglandin F2alpha

Description

Prostaglandin (B15479496) F2alpha (PGF2α) is a naturally occurring prostanoid that exerts a wide range of biological effects by activating its specific G-protein coupled receptor, the FP receptor. nih.govwikipedia.org These actions are critical in various physiological contexts, including uterine contraction, luteolysis, and vasoconstriction. wikipedia.orgdrugbank.com The intricate and potent nature of PGF2α has spurred the development of numerous synthetic analogues. These analogues are designed with modified chemical structures to achieve altered stability, potency, and receptor selectivity.

In chemical biology, these analogues serve as invaluable molecular tools. By systematically altering the structure of the parent PGF2α molecule, researchers can probe the specific interactions between the ligand and its receptor. This approach has been instrumental in mapping the binding pocket of the FP receptor and in understanding the structure-activity relationships that govern agonist versus antagonist activity. Furthermore, the development of selective agonists and antagonists for the FP receptor and other prostanoid receptors has been crucial for elucidating the distinct physiological roles of different prostanoid signaling pathways.

N-Dimethylaminoprostaglandin F2alpha emerged from early efforts to develop selective antagonists for the PGF2α receptor. nih.govnih.gov Its significance as a research probe lies in its demonstrated ability to selectively block the vascular responses mediated by PGF2α. nih.gov Early studies in the late 1970s and early 1980s established that the N-dimethylamino substitution on the PGF2α backbone conferred antagonistic properties to the molecule. nih.gov

This compound proved to be a useful tool for differentiating the physiological effects of PGF2α from those of other prostanoids or vasoactive substances. For instance, research demonstrated that this compound could effectively antagonize the pulmonary vasoconstriction induced by PGF2α without significantly affecting the response to arachidonic acid. nih.gov This selectivity allowed researchers to isolate and study the specific contribution of the PGF2α signaling pathway in complex biological systems like the pulmonary circulation. The use of such selective antagonists is a cornerstone of pharmacological research, enabling the precise dissection of signaling pathways.

The table below summarizes key findings from early research on the antagonist activity of this compound.

| Experimental Model | Agonist Challenged | Effect of this compound | Key Finding |

| Canine lung lobe preparation | Prostaglandin F2alpha | Antagonized the PGF2alpha-induced increase in lobar arterial pressure. nih.gov | Demonstrated in vivo antagonist activity in the pulmonary vasculature. nih.gov |

| Canine lung lobe preparation | Arachidonic Acid | Did not significantly attenuate the pulmonary response. nih.gov | Showed selectivity for the PGF2alpha pathway over the broader arachidonic acid cascade. nih.gov |

| Rats | Prostaglandin F2alpha | Selectively antagonized PGF2alpha-mediated vascular responses. nih.gov | Confirmed selective antagonism in a different animal model. nih.gov |

Despite its early promise as a selective PGF2α antagonist, the research landscape for this compound appears to have become relatively quiet in recent decades. A review of the scientific literature reveals a scarcity of recent studies specifically focused on this compound. This decline in research focus may be attributable to the subsequent development of more potent and specific FP receptor antagonists.

However, several unaddressed questions remain from the initial characterization of this compound, representing potential avenues for future research:

Receptor Subtype Selectivity: The initial studies were conducted before the full diversity of prostanoid receptors was appreciated. The precise selectivity profile of this compound against the full panel of prostanoid receptors (DP, EP, FP, IP, and TP) has not been extensively characterized using modern molecular pharmacology techniques.

Mechanism of Antagonism: The molecular mechanism by which the N-dimethylamino group confers antagonism is not fully understood. Is it a competitive antagonist that directly blocks the PGF2α binding site, or does it act via an allosteric mechanism?

Signaling Bias: Modern pharmacology recognizes that ligands can be "biased," preferentially activating certain downstream signaling pathways over others. It is unknown whether this compound acts as a pure neutral antagonist or if it exhibits any biased signaling properties at the FP receptor.

Therapeutic Potential: While initially explored for its vascular effects, the potential utility of this compound in other PGF2α-mediated processes, such as inflammation or pain, has not been thoroughly investigated.

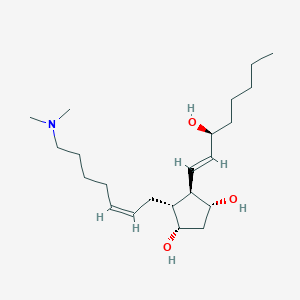

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Dimethylaminoprostaglandin F2alpha

Chemical Synthesis Pathways and Reaction Mechanisms for N-Dimethylaminoprostaglandin F2alpha

The synthesis of this compound is fundamentally linked to the synthesis of its parent compound, prostaglandin (B15479496) F2alpha. The introduction of the N-dimethylamino group is a subsequent derivatization step.

Stereoselective Synthesis Approaches for Prostaglandin F2alpha Derivatives

The stereocontrolled synthesis of prostaglandin F2alpha is a complex challenge due to the presence of multiple chiral centers. Over the years, numerous strategies have been developed to achieve high stereoselectivity.

One notable approach involves a nickel-catalyzed stereoselective cyclization of a 1,3-diene and a tethered aldehyde. nih.gov This method successfully constructs the four contiguous chiral centers of PGF2α with high precision. nih.gov Another strategy employs an aldol (B89426) cascade reaction using proline organocatalysis to create a bicyclic enal intermediate, which serves as a versatile scaffold for the subsequent attachment of the side chains. researchgate.net

More recent advancements have focused on chemoenzymatic methods. researchgate.net These approaches utilize enzymes to introduce chirality with high enantioselectivity, often leading to more efficient and scalable syntheses. researchgate.net For instance, a chemoenzymatic synthesis of PGF2α has been achieved in just five steps on a gram scale, starting from a readily available bromohydrin intermediate. researchgate.net

A catalyst-controlled route using a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction has also been reported. nih.gov This method effectively sets three contiguous stereocenters in a single step, providing the cyclopentyl core with excellent control over the absolute stereochemistry. nih.gov

Methodological Advancements in Amine Functionalization of Prostaglandins (B1171923)

The introduction of an amine group, specifically the N-dimethylamino moiety, onto the prostaglandin scaffold is a key step in the synthesis of this compound. While the precise method for the synthesis of this specific compound is not extensively detailed in the provided search results, general principles of amine functionalization can be applied.

The peroxidase activity of prostaglandin H synthase has been shown to support the oxidation of xenobiotics, particularly aromatic amines. nih.gov This suggests that enzymatic methods could potentially be employed for the introduction of amine functionalities. The metabolism of aromatic amines by prostaglandin H synthase often proceeds via a one-electron oxidation mechanism. nih.gov

Chemical methods for amine functionalization would likely involve the conversion of the carboxylic acid group of PGF2α into an amide. This could be achieved through standard coupling reactions involving the activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with dimethylamine (B145610).

Precursor Compounds and Intermediate Transformations in this compound Synthesis

The synthesis of this compound relies on key precursor compounds and a series of intermediate transformations. The primary precursor is arachidonic acid, from which all prostaglandins are biochemically synthesized. wikipedia.orglibretexts.org

In laboratory synthesis, a common precursor is the "Corey lactone," a bicyclic intermediate that contains the essential stereochemical information for the cyclopentane (B165970) ring of prostaglandins. researchgate.net Modern synthetic routes have developed alternatives to the Corey lactone, such as bromohydrin intermediates, which can be synthesized chemoenzymatically in fewer steps. researchgate.net

The synthesis of PGF2α involves several key transformations, including:

Cyclization: Formation of the five-membered cyclopentane ring. nih.gov

Installation of Side Chains: Attachment of the alpha and omega side chains, often through reactions like Wittig reactions or cross-coupling reactions. researchgate.netwikipedia.org

Stereochemical Control: Precise control of the stereochemistry at multiple chiral centers. nih.govresearchgate.netnih.gov

Once PGF2α is synthesized, the terminal carboxylic acid is converted to the N,N-dimethylamide to yield this compound.

Table 1: Key Precursors and Intermediates in Prostaglandin Synthesis

| Compound | Role | Key Synthetic Transformations |

| Arachidonic Acid | Biological Precursor | Enzymatic conversion to PGH2 by cyclooxygenases. wikipedia.orgnih.gov |

| Corey Lactone | Key Synthetic Intermediate | Allows for the stereocontrolled introduction of side chains. researchgate.net |

| Bicyclic Enal | Versatile Intermediate | Formed via organocatalytic aldol cascade reaction. researchgate.net |

| Bromohydrin | Corey Lactone Equivalent | Synthesized chemoenzymatically in fewer steps. researchgate.net |

| Prostaglandin H2 (PGH2) | Unstable Intermediate | Converted to PGF2α by PGF synthase. wikipedia.orgnih.gov |

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions and biological pathways. researchgate.netnih.gov In the context of prostaglandins, isotopic labeling has been instrumental in understanding their biosynthesis and metabolism. nih.gov

For mechanistic studies of this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated into the molecule.

Deuterium Labeling: Site-specific deuteration of arachidonic acid has been used to investigate the structure of radical intermediates in the cyclooxygenase reaction catalyzed by prostaglandin H synthase. nih.gov This approach could be extended to study the enzymatic or chemical transformations involved in the synthesis of this compound.

Carbon-13 and Nitrogen-15 Labeling: The introduction of ¹³C or ¹⁵N into the N-dimethylamino group would allow for detailed NMR and mass spectrometry studies to track the fate of this functional group in biological systems or to probe its interaction with target receptors.

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Position of Label | Application in Mechanistic Studies |

| Deuterium (²H) | On the prostaglandin backbone | Elucidating the stereochemical course of enzymatic reactions. researchgate.net |

| Carbon-13 (¹³C) | In the dimethylamino group | NMR studies of receptor binding and metabolism. |

| Nitrogen-15 (¹⁵N) | In the dimethylamino group | Mass spectrometry-based metabolic profiling. |

The synthesis of isotopically labeled this compound would likely involve the use of labeled precursors, such as isotopically labeled dimethylamine, in the final amidation step.

Molecular Recognition and Receptor Pharmacology of N Dimethylaminoprostaglandin F2alpha

Prostanoid Receptor Binding Characteristics of N-Dimethylaminoprostaglandin F2alpha

The interaction of this compound with prostanoid receptors, particularly the FP receptor, has been investigated to understand its potential as a pharmacological tool. The affinity and specificity of this compound for the FP receptor are central to defining its pharmacological profile.

This compound has been identified as a competitive antagonist of the Prostaglandin (B15479496) F2alpha (FP) receptor. nih.govnih.gov Early research into this compound focused on its ability to counteract the physiological effects mediated by the endogenous ligand, PGF2α.

In a study utilizing a canine ex vivo lung preparation, this compound was shown to block the increase in lobar arterial pressure induced by PGF2α, with IC50 values reported to be in the low micromolar range. nih.gov Another study demonstrated that at concentrations ranging from 0.8 to 3.2 µg/ml, this compound antagonized the response to PGF2α by 66% to 79%. nih.gov These findings suggested that the dimethylamine (B145610) substitution at the C-1 carboxyl group of PGF2α conferred antagonistic properties at the FP receptor.

However, it is important to note that the body of evidence regarding the binding affinity of this compound is not without conflict. A subsequent review has highlighted conflicting reports, with some studies indicating no measurable competitive binding to the FP receptor, raising questions about its direct interaction and mechanism of antagonism. nih.gov

Interactive Data Table: Functional Antagonism of this compound

| Compound | Preparation | Effect | Concentration/IC50 | Inhibition of PGF2α Response | Reference |

| This compound | Canine ex vivo lung | Competitive Antagonism | Low micromolar IC50 | Blocked PGF2α-induced pressure increase | nih.gov |

| This compound | Canine lung lobe | Antagonism | 0.8-3.2 µg/ml | 66-79% | nih.gov |

Competitive radioligand binding assays are a standard method to determine the affinity of an unlabeled ligand for a receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]PGF2α. While the functional antagonism data for this compound suggests an interaction with the FP receptor, there is a notable lack of specific studies in the scientific literature that have published detailed results from competitive radioligand binding assays using [3H]PGF2α to determine a definitive binding affinity (Ki) for this compound. The conflicting reports on its binding underscore the need for such direct binding studies to clarify its pharmacological profile at the FP receptor. nih.gov

A critical aspect of characterizing any prostaglandin analogue is to determine its selectivity profile across the various prostanoid receptor subtypes (e.g., EP, DP, IP, TP receptors). This is typically achieved by conducting binding assays using recombinant cell lines that individually express each receptor subtype. However, a thorough review of the available scientific literature reveals a gap in the characterization of this compound. There are no published studies that have systematically evaluated the binding affinity of this compound for other prostanoid receptor subtypes in recombinant systems. Therefore, its selectivity profile remains uncharacterized.

Ligand-Induced Receptor Conformational Changes and Activation Mechanisms

The binding of a ligand to a G-protein coupled receptor (GPCR) like the FP receptor induces conformational changes that are critical for initiating downstream signaling cascades. Agonists stabilize an active receptor conformation, leading to G-protein coupling and subsequent cellular responses. Antagonists, on the other hand, typically bind to the receptor without inducing this active conformation, thereby blocking agonist-mediated signaling.

Given that this compound has been reported to act as a competitive antagonist at the FP receptor, it is hypothesized that it binds to the receptor's orthosteric site but fails to induce the specific conformational changes required for receptor activation and G-protein coupling. However, there is a lack of specific experimental data in the scientific literature that details the precise conformational changes, or lack thereof, induced by the binding of this compound to the FP receptor. Studies on its effect on G-protein coupling or downstream signaling pathways are also not available.

Molecular Docking and Computational Modeling of this compound-Receptor Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding mode of a ligand within the active site of a receptor at a molecular level. These in silico methods can provide valuable insights into the specific amino acid residues involved in the interaction and can help to explain the basis of a ligand's affinity and functional activity.

Despite the availability of these techniques, a search of the scientific literature reveals that no molecular docking or computational modeling studies have been published specifically for this compound in complex with the FP receptor. Such studies would be invaluable for visualizing the binding pose of this antagonist and for understanding the structural determinants of its interaction with the FP receptor, especially in light of the conflicting binding data.

Cellular and Subcellular Actions of N Dimethylaminoprostaglandin F2alpha

Signal Transduction Pathways Modulated by N-Dimethylaminoprostaglandin F2alpha

The binding of a ligand to the FP receptor triggers a cascade of intracellular events, fundamentally altering cellular function. While this compound is recognized as an antagonist of PGF2α-mediated vascular responses, its influence on signal transduction pathways is a key area of investigation. nih.gov

The FP receptor is predominantly coupled to Gαq, a subunit of the heterotrimeric G protein complex. nih.gov Activation of Gαq by a ligand leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While detailed studies on this compound's specific interaction with this cascade are limited, the foundational mechanism is based on the well-established signaling of PGF2α.

Interestingly, some studies on PGF2α suggest that the FP receptor may also couple to other G proteins, such as Gαs, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). nih.gov The precise G protein coupling preference upon binding of this compound remains an area for further research.

The generation of IP3 and DAG, as initiated by the Gαq pathway, directly impacts intracellular second messenger concentrations.

Calcium (Ca2+) Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov This transient increase in intracellular calcium is a critical signaling event that can activate a variety of downstream enzymes and transcription factors. In osteosarcoma cells, PGF2α has been shown to induce a rapid increase in intracellular calcium, primarily from intracellular stores. nih.gov

Cyclic AMP (cAMP) Regulation: The role of the PGF2α/FP receptor axis in regulating cAMP is multifaceted. While the primary pathway via Gαq does not directly involve cAMP, potential coupling to Gαs could stimulate its production. nih.gov Conversely, in some cell types, PGF2α has been shown to be a poor stimulator of cAMP production. nih.govnih.gov For instance, in human thyroid slices, PGF2α did not significantly stimulate cAMP synthesis. nih.gov The specific effect of this compound on cAMP levels likely depends on the cellular context and the G protein coupling preference of the receptor in that specific environment.

| Second Messenger | Effect of PGF2α Stimulation | Primary Signaling Pathway |

| Intracellular Calcium (Ca2+) | Increase | Gαq -> PLC -> IP3 |

| Cyclic AMP (cAMP) | Variable (can be stimulated or have minimal effect) | Gαs -> Adenylyl Cyclase (potential) |

Effects on Gene Expression and Protein Regulation in Cellular Models

The signaling cascades initiated by this compound ultimately lead to changes in gene expression and the regulation of key proteins, thereby influencing cellular processes.

Activation of the FP receptor by its ligands can lead to the regulation of specific genes. For example, studies on PGF2α have demonstrated the upregulation of cyclooxygenase-2 (COX-2) expression. nih.gov This regulation is mediated through the cAMP response element (CRE) binding site on the COX-2 promoter. nih.gov The signaling pathway involves the phospholipase Cβ-protein kinase A-epidermal growth factor receptor (EGFR) pathway. nih.gov

The signaling pathways activated by FP receptor ligands converge on various downstream effector proteins. A significant finding is the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This process involves the activation of protein kinase C (PKC) and leads to the phosphorylation of EGFR. The phosphorylated EGFR then serves as a docking site for adaptor proteins, ultimately activating the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK1/2. nih.gov This MAPK activation appears to be independent of β-arrestin's scaffolding functions. nih.gov

| Downstream Event | Key Molecules Involved | Consequence |

| Gene Expression Regulation | COX-2, CRE | Increased production of prostaglandins (B1171923) |

| Protein Regulation | EGFR, PKC, MAPK (ERK1/2) | Activation of cell proliferation and other cellular responses |

Cellular Localization and Trafficking of this compound-Activated Receptors

The FP receptor is expressed in a variety of tissues. Studies on PGF2α have shown that upon ligand binding, the receptor can be internalized from the cell surface. This process of receptor trafficking is crucial for regulating the duration and intensity of signaling. The activation of the FP receptor has also been shown to inhibit the intracellular import of prostaglandins by the human prostaglandin (B15479496) transporter (hPGT), a process that appears to be mediated by Gαs. nih.gov This suggests a feedback mechanism where receptor activation can influence the availability of its own ligand within the cell. The specific dynamics of FP receptor trafficking following the binding of the synthetic antagonist this compound have not been extensively characterized and represent an important area for future investigation.

Mechanisms of Crosstalk with Endogenous Signaling Networks

The interaction of this compound with endogenous signaling networks is a critical aspect of its pharmacological profile. While direct and extensive research on the specific signaling crosstalk of this synthetic prostaglandin derivative is limited, existing studies provide foundational insights into its modulatory role, primarily through its antagonistic relationship with the Prostaglandin F2alpha (PGF2alpha) receptor and its interplay with other signaling cascades, such as the adrenergic system.

The primary mechanism of action for this compound appears to be the selective antagonism of vascular responses mediated by PGF2alpha. nih.gov This suggests that its principal interaction with endogenous signaling begins at the FP receptor, a G-protein coupled receptor that typically activates the phospholipase C pathway upon binding with its natural ligand, PGF2alpha. This activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

However, in the case of this compound, its antagonistic nature implies that it binds to the FP receptor without eliciting the same downstream signaling cascade. Instead, it competitively inhibits the binding of endogenous PGF2alpha, thereby attenuating its biological effects. This modulation of the PGF2alpha signaling pathway represents a key point of crosstalk.

Furthermore, research has indicated a significant interaction between this compound and the adrenergic signaling pathway, specifically involving norepinephrine. nih.gov In studies observing vascular resistance and blood pressure, the administration of this compound was found to antagonize the vasoconstrictive effects of PGF2alpha, which are known to be linked to the adrenergic system. This suggests a functional crosstalk where the prostaglandin analog can influence the physiological responses to catecholamines. The precise molecular mechanisms of this interaction, whether at the receptor level or further downstream in the signaling cascade, remain an area for further investigation.

While detailed studies on the broader signaling crosstalk of this compound are not extensively available, the well-documented signaling of its parent compound, PGF2alpha, can offer potential, though not definitive, insights. For instance, PGF2alpha has been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway in certain cell types. It is plausible that by antagonizing the FP receptor, this compound could indirectly influence these interconnected pathways.

The following table summarizes the known and potential points of crosstalk between this compound and endogenous signaling networks based on available research.

| Interacting Signaling Network | Mechanism of Crosstalk | Observed Effect of this compound | Reference |

| Prostaglandin F2alpha Signaling | Competitive antagonism at the FP receptor | Attenuation of PGF2alpha-mediated vascular responses | nih.gov |

| Adrenergic Signaling (Norepinephrine) | Functional antagonism of PGF2alpha-induced effects which are linked to the adrenergic system | Antagonism of vasoconstriction, suggesting modulation of norepinephrine's physiological effects | nih.gov |

It is important to note that the majority of detailed signaling research has been conducted on PGF2alpha itself. The extrapolation of these pathways to the action of this compound should be approached with caution pending further specific investigation into this synthetic analog.

In Vitro Biological Activities and Cellular Responses to N Dimethylaminoprostaglandin F2alpha

Impact on Cellular Growth and Differentiation Processes in Culture

PGF2α exerts significant influence on the growth and differentiation of various cell types in culture. In the context of skeletal muscle, PGF2α treatment during myogenesis in vitro leads to the formation of larger myotubes. nih.gov This is achieved by promoting muscle cell survival and growth through the upregulation of the inhibitor of apoptosis protein BRUCE. nih.gov

Conversely, PGF2α acts as a potent inhibitor of adipocyte differentiation. nih.gov Studies on adipocyte precursors in primary culture have shown that PGF2α stimulates the expression of transforming growth factor-alpha (TGFα), another inhibitor of adipose differentiation. nih.gov This suggests an amplification mechanism where PGF2α modulates adipocyte precursor differentiation. nih.gov The nuclear factor erythroid-2-related factor 2 (Nrf2), a key regulator of cellular responses to oxidative stress, has also been implicated in adipogenesis, with its activation inhibiting the differentiation of preadipocytes. nih.gov

Analysis of Luteolytic Processes in Isolated Corpus Luteum Cells

PGF2α is a well-established luteolytic agent, meaning it induces the regression of the corpus luteum (CL). nih.gov In vitro studies on cultured luteal cells have shown that PGF2α plays a pivotal role in ovarian luteolysis by inhibiting the expression of the steroidogenic acute regulatory (StAR) protein. nih.gov This inhibition leads to a decrease in cholesterol transport within the cells, a critical step in steroid hormone production. nih.gov The action of PGF2α on the corpus luteum is dependent on the number of its receptors on the CL membrane. wikipedia.org In humans, local injection of PGF2α into the corpus luteum causes a significant and immediate drop in serum progesterone (B1679170) levels, leading to a shortening of the luteal phase. nih.gov

Regulation of Steroidogenesis in Cultured Endocrine Cells

The regulatory role of PGF2α in steroidogenesis is most prominently observed in luteal cells. By suppressing the expression of StAR protein, PGF2α effectively curtails the production of progesterone, a key hormone produced by the corpus luteum. nih.gov This suppression is a cornerstone of its luteolytic effect. The mechanism involves the PGF2α-mediated induction of Yin Yang 1 (YY1) protein, a transcription factor that binds to the StAR promoter and represses its activity. nih.gov PGF2α enhances the binding of YY1 and the recruitment of histone deacetylase 1 (HDAC1) to the StAR promoter, which prevents its transcriptional activation. nih.gov

Table 2: Effect of PGF2α on StAR Protein and Progesterone

| Cell Type | PGF2α Effect | Consequence | Reference |

|---|---|---|---|

| Cultured rat luteal cells | Suppresses StAR mRNA and protein expression | Decreased luteal steroid production | nih.gov |

Assessment of Inflammatory Mediator Release in Immune Cell Cultures

PGF2α is closely linked with inflammatory processes and can modulate the release of other inflammatory mediators. In vitro studies using human primary decidual cell cultures have shown that histamine (B1213489), an inflammatory autacoid, stimulates a dose-dependent increase in PGF2α production. nih.gov Furthermore, pretreatment of these cells with the pro-inflammatory cytokine interleukin-1 beta (IL-1β) significantly enhances the PGF2α response to histamine. nih.gov This suggests a potential interactive role for these inflammatory mediators in uterine function. The release of histamine itself from decidual cell suspensions can be triggered by various secretagogues, indicating a complex local regulatory network. nih.gov

Investigations into Oxidative Stress Pathways in Cellular Systems

While direct studies on N-Dimethylaminoprostaglandin F2alpha and oxidative stress are scarce, the parent compound PGF2α is linked to oxidative stress, particularly in conditions like endometriosis where the isoform 8-iso-PGF2α is found in increased amounts. wikipedia.org Oxidative stress involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov The transcription factor Nrf2 is a master regulator of the cellular response against oxidative stress, controlling the expression of a wide array of antioxidant enzymes. nih.govnih.gov Dysregulation of the Nrf2 signaling pathway has been associated with numerous diseases. nih.gov

Bone Cell Line Responses and Regulation of Osteogenic Processes

Advanced Analytical and Characterization Methodologies for N Dimethylaminoprostaglandin F2alpha

High-Resolution Chromatography for Purity Assessment and Quantification

High-resolution chromatography is indispensable for separating N-Dimethylaminoprostaglandin F2alpha from its isomers, precursors, and degradation products, thereby enabling accurate purity assessment and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of prostaglandin (B15479496) analogs. sciex.comresearchgate.net Its high sensitivity and selectivity allow for the detection and quantification of minute quantities of the compound in complex matrices. ulisboa.pt In the context of this compound, LC-MS is primarily utilized for:

Purity Profiling: LC-MS can effectively separate this compound from structurally similar impurities, including its diastereomers and any residual starting materials from the synthesis process.

Quantification: By employing a validated LC-MS/MS (tandem mass spectrometry) method, precise quantification of this compound in various samples can be achieved. researchgate.netnih.gov This often involves the use of an internal standard for enhanced accuracy. The method validation typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. researchgate.net

Isomer Separation: The separation of isomers, which have identical mass-to-charge ratios, is a significant challenge. sciex.com Advanced LC techniques, sometimes coupled with ion mobility separation, can resolve these closely related compounds, which is critical for ensuring the isomeric purity of this compound. sciex.com

| Parameter | Typical Value/Range | Significance |

| Limit of Detection (LOD) | 0.0003–0.1063 μg g⁻¹ | Defines the lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LLOQ) | 0.0012–0.3545 μg g⁻¹ | Represents the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net |

| Coefficient of Determination (r²) | > 0.99 | Indicates the linearity of the calibration curve. researchgate.net |

| Accuracy | 70.8% - 122.8% | Measures the closeness of the experimental value to the true value. researchgate.net |

| Precision (Intra- and Inter-day) | 0.2% - 13.8% | Demonstrates the reproducibility of the method over short and long periods. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins (B1171923), although it often requires derivatization to increase the volatility and thermal stability of the analytes. mdpi.com For this compound, GC-MS applications include:

Structural Confirmation: The fragmentation patterns generated in the mass spectrometer provide a molecular fingerprint that can be used to confirm the identity of the compound.

Trace Analysis: GC-MS, particularly when operated in selected ion monitoring (SIM) mode, offers excellent sensitivity for detecting trace levels of impurities. nih.gov

Metabolite Identification: In research settings, GC-MS can be employed to identify metabolites of this compound after derivatization of biological samples. nih.gov

Derivatization is a key step in the GC-MS analysis of prostaglandins. acs.org Common derivatization strategies include esterification of the carboxylic acid group and silylation of the hydroxyl groups to make the molecule suitable for gas chromatography. nih.govacs.org

Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation

Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of this compound and for differentiating between its various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the presence and stereochemistry of the various protons in the molecule.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, offering complementary structural information.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, definitively confirming the structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (alkane) | 2850-2960 | Stretching |

| C=O (if applicable, from precursor) | 1700-1725 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

| C-O (alcohol) | 1050-1150 | Stretching |

This technique is particularly useful for confirming the presence of hydroxyl groups and the dimethylamino moiety, and for ensuring the absence of certain precursor functional groups, such as a ketone if a reduction step was involved in the synthesis. mdpi.com

Radiometric and Luminescence-Based Assays for Receptor Interactions and Cellular Uptake

Understanding the interaction of this compound with its biological targets is fundamental to its pharmacological characterization. Radiometric and luminescence-based assays are highly sensitive methods for studying these interactions.

Radiometric Assays

Radioligand binding assays are a classic and highly quantitative method for characterizing receptor-ligand interactions. nih.gov In the context of this compound, these assays would typically involve:

Competition Binding Assays: Using a radiolabeled form of a known prostaglandin F2alpha receptor (FP receptor) ligand, the ability of unlabeled this compound to compete for binding to the receptor can be determined. This allows for the calculation of its binding affinity (Ki). nih.gov

Saturation Binding Assays: These assays, using a radiolabeled version of this compound itself, can determine the density of FP receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd). nih.gov

Luminescence-Based Assays

Luminescence-based assays offer a non-radioactive alternative for studying cellular processes and can be adapted for high-throughput screening. nih.gov

Receptor Activation Assays: Reporter gene assays are a common luminescence-based method. Cells are engineered to express the FP receptor and a reporter gene (e.g., luciferase) under the control of a response element that is activated upon receptor stimulation. The binding of this compound to the receptor would trigger a signaling cascade leading to the production of light, which can be quantified. caymanchem.comrevvity.com

Cellular Uptake Studies: To study the uptake of this compound into cells, the compound can be labeled with a fluorescent dye. The increase in intracellular fluorescence over time can then be measured using techniques like fluorescence microscopy or flow cytometry. mdpi.com Alternatively, cell viability assays using luminescent reagents can indirectly provide information about the effects of cellular uptake. mdpi.com

| Assay Type | Principle | Key Parameters Determined |

| Radioligand Competition Binding | Competition between a radiolabeled ligand and the unlabeled test compound for receptor binding. nih.gov | Ki (inhibitory constant) |

| Radioligand Saturation Binding | Direct binding of a radiolabeled ligand to determine receptor density and affinity. nih.gov | Kd (equilibrium dissociation constant), Bmax (maximum receptor density) |

| Luminescence Reporter Gene Assay | Measurement of light produced from a reporter gene activated by receptor signaling. caymanchem.comrevvity.com | EC50 (half-maximal effective concentration) |

| Fluorescence-Based Cellular Uptake | Quantification of intracellular accumulation of a fluorescently labeled compound. | Rate and extent of uptake |

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (research samples)

The quantitative analysis of this compound in biological matrices, such as plasma, serum, or tissue homogenates, is critical for pre-clinical research and pharmacokinetic studies. Due to the typically low concentrations of prostaglandin analogues in biological samples, highly sensitive and selective analytical methods are required. nih.govbohrium.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of prostaglandins and their derivatives, offering superior specificity and sensitivity compared to other techniques like immunoassays or gas chromatography-mass spectrometry (GC-MS), the latter of which often requires cumbersome derivatization steps. researchgate.netmdpi.com

While specific validated methods for this compound are not extensively documented in publicly available literature, the methodology can be proficiently developed based on established principles and validated methods for structurally similar prostaglandin F2alpha analogues, such as latanoprost, travoprost, and bimatoprost. nih.govnih.govnih.gov These methods are typically validated in accordance with regulatory guidelines to ensure their reliability for supporting drug development studies.

A typical bioanalytical method for this compound would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation:

The primary goal of sample preparation is to extract this compound from the complex biological matrix and remove interfering endogenous substances like proteins and phospholipids. uab.eduorientjchem.org Common techniques employed for prostaglandin analogues include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. A mixture of ethyl acetate (B1210297) and isopropanol (B130326) is a common choice for extracting prostaglandin analogues. nih.govresearchgate.net

Protein Precipitation (PP): This is a simpler and faster method where a precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the sample to denature and remove proteins. nih.govfrontiersin.org

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This can lead to cleaner extracts compared to PP.

The choice of extraction method depends on the required sensitivity, the complexity of the matrix, and the desired throughput. For enhanced accuracy and precision, a stable isotope-labeled internal standard (e.g., a deuterated analogue of this compound) is typically added to the sample before extraction to compensate for any analyte loss during sample processing. nih.govnih.gov

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard for separating this compound from other components in the extract prior to mass spectrometric analysis. mdpi.com

Column: A C8 or C18 column is commonly used for the separation of prostaglandin analogues. researchgate.netnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a formic acid or acetic acid additive to improve ionization) and an organic solvent like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to achieve optimal separation and peak shape.

Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for quantifying low levels of this compound. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is a common ionization technique for prostaglandin analogues, and it can be operated in either positive or negative ion mode. nih.gov The choice of ionization mode would be optimized for this compound.

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise. The precursor and product ion transitions would be specifically determined for this compound and its internal standard.

Method Validation:

A developed bioanalytical method must be rigorously validated to ensure its performance characteristics are acceptable for its intended purpose. The validation would assess the following parameters, with typical acceptance criteria presented in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at different concentration levels. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is expressed as the coefficient of variation (CV). | CV should not exceed 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy and precision within specified limits. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of biological matrix should be ≤15%. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible, though does not need to be 100%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

This table presents a generalized summary of bioanalytical method validation parameters and their typical acceptance criteria based on regulatory guidelines.

Hypothetical LLOQ and Linearity Range for this compound:

Based on methods for similar prostaglandin F2alpha analogues, a validated LC-MS/MS method for this compound in human plasma could likely achieve the following performance characteristics. researchgate.netnih.govnih.gov

| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) |

| This compound | Human Plasma | 0.1 - 1.0 | 0.1 - 100 |

This table provides hypothetical performance characteristics for a bioanalytical method for this compound based on data from structurally related compounds.

Comparative Pharmacology of N Dimethylaminoprostaglandin F2alpha Versus Native Prostaglandin F2alpha

Comparative Receptor Binding Affinities and Pharmacological Profiles

Prostaglandin (B15479496) F2alpha is the endogenous ligand for the FP receptor, a G-protein coupled receptor (GPCR), and exhibits high-affinity binding. wikipedia.org In typical binding studies, PGF2alpha demonstrates half-maximal binding and cell-stimulating actions at concentrations of approximately 1 nanomolar. wikipedia.org The pharmacological profile of PGF2alpha is that of a potent agonist, initiating a cascade of intracellular events upon binding to the FP receptor.

In stark contrast, N-Dimethylaminoprostaglandin F2alpha is characterized primarily as an FP receptor antagonist. nih.govnih.govnih.gov This synthetic analog has been shown to competitively block the effects of PGF2alpha in various biological systems. nih.govnih.gov However, the literature presents some conflicting reports regarding its direct binding affinity and functional antagonism at the FP receptor. While some studies have demonstrated its ability to antagonize PGF2alpha-induced responses, with IC50 values in the low micromolar range for inhibiting pulmonary vasoconstriction, other investigations have reported no measurable competitive binding to the FP receptor. nih.gov This discrepancy may be attributable to differences in experimental systems and assay conditions.

Below is an interactive data table summarizing the available information on the receptor binding and pharmacological profiles of the two compounds.

| Compound | Receptor Target | Pharmacological Profile | Reported Affinity/Potency |

| Prostaglandin F2alpha | FP Receptor | Agonist | ~1 nM (half-maximal binding) wikipedia.org |

| This compound | FP Receptor | Antagonist | IC50 in the low micromolar range (for antagonism of PGF2alpha-induced vasoconstriction) nih.gov |

Distinct Signaling Pathway Activation Signatures

The binding of Prostaglandin F2alpha to the FP receptor initiates a well-characterized signaling cascade. The FP receptor is predominantly coupled to the Gq/11 family of G proteins. researchgate.net Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). researchgate.net This signaling pathway is central to the physiological effects of PGF2alpha, including smooth muscle contraction. nih.gov

As a competitive antagonist, this compound is expected to block the initiation of this signaling cascade by preventing the binding of PGF2alpha to the FP receptor. By occupying the receptor binding site, it inhibits the Gq/11-PLC-IP3-Ca2+ signaling pathway. The extent of this inhibition is concentration-dependent. For instance, in studies on canine lung lobe preparations, this compound was shown to antagonize the PGF2alpha-induced increase in lobar arterial pressure, a response mediated by the aforementioned signaling pathway. nih.gov

The distinct signaling signatures are summarized in the following table:

| Compound | Effect on FP Receptor | Primary G-Protein Coupling | Key Downstream Signaling Events |

| Prostaglandin F2alpha | Agonist | Gq/11 researchgate.net | PLC activation, IP3 and DAG production, intracellular Ca2+ mobilization, PKC activation researchgate.net |

| This compound | Antagonist | Blocks Gq/11 activation by PGF2alpha | Inhibition of PLC activation, IP3 and DAG production, and subsequent Ca2+ mobilization |

Divergent or Synergistic In Vitro Biological Outcomes

The opposing pharmacological profiles of Prostaglandin F2alpha and this compound lead to divergent in vitro biological outcomes, particularly in systems where the FP receptor is expressed. A primary example is the effect on smooth muscle contractility.

Prostaglandin F2alpha is a potent vasoconstrictor and stimulates the contraction of various smooth muscles, including uterine, bronchial, and vascular smooth muscle. tocris.com This contractile effect is a direct consequence of the increased intracellular calcium levels initiated by FP receptor activation.

Conversely, this compound has been demonstrated to antagonize these contractile responses. In studies using canine pulmonary vascular preparations, it effectively blocked the vasoconstriction induced by PGF2alpha. nih.gov Similarly, it has been shown to inhibit the contractile effects of PGF2alpha in the gerbil colon. There is no evidence in the reviewed literature to suggest any synergistic effects between the two compounds; their actions are primarily antagonistic.

The following table provides a comparative overview of their in vitro effects on smooth muscle.

| Biological System | Effect of Prostaglandin F2alpha | Effect of this compound |

| Vascular Smooth Muscle | Vasoconstriction tocris.com | Antagonism of PGF2alpha-induced vasoconstriction nih.gov |

| Pulmonary Smooth Muscle | Contraction | Antagonism of PGF2alpha-induced contraction nih.gov |

| Uterine Smooth Muscle | Contraction | Expected to antagonize PGF2alpha-induced contraction |

| Bronchial Smooth Muscle | Contraction | Expected to antagonize PGF2alpha-induced contraction |

Structure-Activity Relationship Insights Derived from the Dimethylamine (B145610) Moiety

The dramatic shift from a potent agonist (PGF2alpha) to an antagonist (this compound) is a direct result of the chemical modification at the C-1 position of the prostaglandin scaffold. The carboxylic acid group (-COOH) of PGF2alpha is a critical pharmacophore for its agonist activity. It is believed to interact with key residues within the binding pocket of the FP receptor, leading to the conformational changes necessary for receptor activation and G-protein coupling.

The replacement of this acidic carboxyl group with a non-acidic, bulkier dimethylamine moiety (-CON(CH3)2) fundamentally alters the interaction with the FP receptor. While the rest of the molecule likely retains the necessary structural features for binding to the receptor, the dimethylamine group fails to provide the essential interactions required for receptor activation. Instead, its presence is thought to sterically hinder the conformational changes in the receptor that are necessary for signal transduction. This allows this compound to occupy the binding site and prevent the binding of the endogenous agonist, PGF2alpha, thereby acting as a competitive antagonist.

This structure-activity relationship highlights the critical role of the C-1 carboxyl group in the agonistic activity of prostaglandins (B1171923) at the FP receptor and demonstrates that modifications at this position can be a successful strategy for the design of FP receptor antagonists.

Emerging Research Directions and Future Avenues for N Dimethylaminoprostaglandin F2alpha Studies

Development of Advanced In Vitro Models for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures have provided foundational knowledge of prostaglandin (B15479496) signaling. However, these models often fall short of recapitulating the complex cellular interactions and microenvironments of native tissues. The development and application of advanced in vitro models are poised to offer deeper mechanistic insights into the actions of N-Dimethylaminoprostaglandin F2alpha.

Future studies could leverage three-dimensional (3D) organoid and spheroid cultures to investigate the effects of this compound in a more physiologically relevant context. For instance, colonic organoids could be used to study the compound's influence on intestinal stem cell dynamics, drawing parallels from research on PGE2 which has been shown to promote colonic organoid growth. nih.gov Microfluidic "organ-on-a-chip" systems, which can model the architecture and function of human organs, present another exciting frontier. nih.gov A "blood-vessel-on-a-chip" model, for example, could be used to meticulously study the antagonistic effects of this compound on PGF2α-induced vasoconstriction in a controlled, human-relevant system. Furthermore, co-culture models incorporating multiple cell types, such as endothelial cells and smooth muscle cells, would allow for a more nuanced understanding of the compound's impact on vascular signaling cascades. nih.gov

Table 1: Potential Advanced In Vitro Models for this compound Research

| Model Type | Potential Application for this compound Research | Key Readouts |

| Vascular Organoids | Elucidating the impact on angiogenesis and vascular remodeling. | Sprouting efficiency, vessel permeability, gene expression of angiogenic factors. |

| Ocular Spheroids | Investigating effects on intraocular pressure-regulating tissues. | Outflow facility, expression of extracellular matrix proteins, cell morphology. |

| "Vessel-on-a-Chip" | High-resolution analysis of vasoconstriction and vasodilation antagonism. | Changes in vessel diameter, calcium imaging, barrier function. |

| Neuron-Glial Co-cultures | Exploring potential roles in neuroinflammation and pain pathways. | Cytokine release, neuronal excitability, glial activation markers. |

Application of Systems Biology Approaches to Map Comprehensive Cellular Effects

The biological effects of prostaglandin analogues are rarely confined to a single signaling pathway. A systems biology approach, which integrates multi-omics data to create a holistic view of cellular responses, could uncover the broader impact of this compound. frontiersin.org By combining transcriptomics, proteomics, and metabolomics, researchers can move beyond a candidate-gene approach to map the comprehensive cellular changes induced by this compound.

For example, treating a relevant cell type, such as human umbilical vein endothelial cells (HUVECs), with this compound followed by high-throughput RNA sequencing could reveal unexpected changes in gene expression networks. Subsequent proteomic analysis could then validate these findings at the protein level and identify post-translational modifications that are altered. This integrated approach can help to construct detailed signaling maps and identify previously unknown pathways affected by this compound, offering a richer understanding of its mechanism of action. frontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools in drug discovery and mechanistic biology. nih.govfrontiersin.org These in silico techniques can provide atomic-level insights into the interaction between a ligand and its receptor, which are often difficult to obtain through experimental methods alone.

MD simulations can be employed to model the binding of this compound to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). nih.gov Such simulations could predict the binding pose of the compound within the receptor's orthosteric site and identify the key amino acid residues involved in the interaction. nih.govacs.orgresearchgate.net By comparing the simulated interactions of this compound with those of the endogenous agonist PGF2α, researchers could gain a deeper understanding of the structural basis for its antagonistic activity. These computational models can also be used to predict the effects of mutations in the FP receptor on ligand binding and to guide the design of novel, more potent, and selective analogues. frontiersin.orgmdpi.com

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Question | Predicted Outcome |

| Molecular Docking | What is the preferred binding orientation of this compound in the FP receptor? | A ranked list of binding poses and associated binding affinities. |

| Molecular Dynamics (MD) Simulation | How does the binding of this compound affect the conformational dynamics of the FP receptor? | Identification of stable and transient interactions and their impact on receptor structure. |

| Free Energy Calculations | What is the binding free energy of this compound to the FP receptor compared to PGF2α? | Quantitative prediction of binding affinity to rationalize antagonist activity. |

Exploration of this compound as a Chemical Tool for Prostanoid Receptor Research

Selective receptor antagonists are invaluable chemical tools for dissecting the physiological and pathological roles of specific receptor systems. Given its reported selective antagonism at the FP receptor, this compound holds promise as a research tool to investigate FP receptor signaling.

In studies where multiple prostanoid receptors may be activated, this compound could be used to specifically block the contribution of the FP receptor, thereby isolating the effects mediated by other prostanoid receptors. For example, in tissues where both PGF2α and other prostaglandins (B1171923) are released and act on their respective receptors, this compound could help to delineate the specific downstream effects of FP receptor activation. wikipedia.org This would be particularly useful in studying complex biological processes such as inflammation, where a variety of prostanoids are produced and exert their effects. nih.govnih.gov

Discovery of Novel Biological Roles or Targets for this compound

While the primary known action of this compound is the antagonism of PGF2α-mediated vascular responses, it is plausible that this compound possesses other biological activities. The structural modifications that confer its antagonist properties at the FP receptor may also enable it to interact with other, currently unknown, molecular targets.

Future research could employ unbiased screening approaches, such as chemical proteomics or phenotypic screening, to identify novel targets or biological roles. For example, affinity-based protein profiling could be used to pull down proteins that directly interact with this compound in cell lysates. Furthermore, high-content imaging-based phenotypic screens could reveal unexpected cellular effects of the compound, which could then be investigated further to identify the underlying molecular mechanisms. There is also potential for this compound to have effects in other physiological systems where FP receptors are expressed, such as in the eye or the respiratory tract, which warrants further investigation. nih.govwikipedia.org

Methodological Innovations in Studying Prostaglandin Analogue Metabolism in Research Systems

Understanding the metabolic fate of a prostaglandin analogue is crucial for interpreting its biological activity and for the development of potential therapeutic agents. Innovations in analytical techniques, particularly in mass spectrometry, are enabling more sensitive and comprehensive analysis of prostaglandin metabolism.

The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be used to identify and quantify the metabolites of this compound in various biological matrices, such as cell culture media, plasma, and urine. nih.govnih.govresearchgate.net By incubating the compound with liver microsomes or in whole-cell assays, researchers can identify the major metabolic pathways, such as oxidation or conjugation, and the enzymes responsible. This information is critical for understanding the compound's pharmacokinetic profile and for designing analogues with improved metabolic stability.

Q & A

Q. What are the standard protocols for quantifying N-Dimethylaminoprostaglandin F2α in biological samples?

Competitive ELISA kits optimized for prostaglandins are widely used, with sensitivities ranging from 3.97 pg/mL to 9.88 pg/mL. Ensure cross-reactivity validation, as antibodies for PGF2α (e.g., AbBy Fluor® 350-conjugated antibodies) may exhibit variability against dimethylamino-modified analogs . For low-abundance samples, tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGF2α-d4) is recommended to enhance specificity .

Q. How does the dimethylamino modification alter the stability of PGF2α derivatives?

The dimethylamino group increases hydrophilicity, potentially reducing plasma protein binding and altering degradation kinetics. Stability studies should include pH-controlled storage (-20°C in acetonitrile/methanol mixtures) and quantification of degradation products (e.g., 15-keto derivatives) via HPLC-UV or LC-MS .

Q. What in vitro models are appropriate for studying N-Dimethylaminoprostaglandin F2α’s bioactivity?

Primary human dermal papilla cells (as in ) or adipocyte pre-cultures ( ) are suitable for evaluating receptor-mediated effects. Dose-response experiments should include FP receptor antagonists (e.g., AL-8810) to confirm specificity .

Q. How do researchers ensure reproducibility in synthesizing N-Dimethylaminoprostaglandin F2α analogs?

Follow NIH preclinical reporting guidelines ( ): document reaction yields, purity (>98% via NMR/HPLC), and stereochemical confirmation (circular dichroism). Use CAS-registered intermediates (e.g., 38562-01-5 for PGF2α tris salt) to standardize protocols .

Advanced Research Questions

Q. How can contradictory data on N-Dimethylaminoprostaglandin F2α’s vasoconstrictive effects be resolved?

Discrepancies may arise from species-specific FP receptor isoforms or assay conditions (e.g., isolated arteries vs. whole-organ models). Use RNA-seq to verify receptor expression profiles in test tissues and standardize buffer conditions (e.g., calcium concentration) . Meta-analyses should stratify data by model system and dosing regimen .

Q. What computational tools predict the interaction between N-Dimethylaminoprostaglandin F2α and FP receptor variants?

AlphaFold2-predicted receptor structures ( ) can guide molecular docking studies. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics for human vs. rodent FP receptors .

Q. How do researchers optimize in vivo delivery of N-Dimethylaminoprostaglandin F2α for tissue-specific targeting?

Nanoformulation with PEGylated liposomes improves bioavailability. Use LC-MS/MS to track tissue distribution and quantify metabolites (e.g., 8-iso-PGF2α) as oxidative stress markers . Include sham-treated controls to distinguish drug effects from surgical stress .

Q. What statistical methods address batch effects in multi-omics studies of N-Dimethylaminoprostaglandin F2α’s signaling pathways?

Apply linear mixed-effects models to account for technical variability in RNA-seq or lipidomics data. Use NEMSIS-compliant data labeling ( ) to ensure traceability. Tools like MetaboAnalyst 5.0 can integrate pathway enrichment results .

Q. How does N-Dimethylaminoprostaglandin F2α cross-talk with the PGD2-GPR44 pathway in disease models?

Co-culture systems with COX-2 inhibitors (e.g., celecoxib) and GPR44 siRNA knockdowns can dissect pathway interactions. Measure downstream mediators (e.g., 9α,11β-PGF2α) via ELISA or targeted metabolomics .

Q. What are the ethical considerations for using N-Dimethylaminoprostaglandin F2α in animal studies?

Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization, and blinding. For teratogenicity risk, include placental transfer studies and histopathology of reproductive organs .

Methodological Notes

- Antibody Validation : Always test commercial PGF2α antibodies (e.g., AbBy Fluor® 350) against the dimethylamino variant via competitive binding assays to avoid false negatives .

- Data Transparency : Use platforms like F1000Research () for prepublication sharing of raw LC-MS/MS spectra or docking simulations.

- Contradictory Findings : Publicly archive datasets in repositories like Figshare with detailed metadata to facilitate reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.